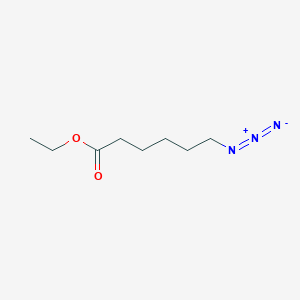
3-fluoro-N-((4-metil-6-(piperidin-1-il)pirimidin-2-il)metil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of various halogen derivatives, piperidine-4-carboxylic acid, and 1,3-difluorobenzene . The target products were obtained with 55–92% yields in relatively short reaction times .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Aplicaciones Científicas De Investigación
- Curiosamente, solo uno de los compuestos sintetizados exhibió actividad antibacteriana contra Staphylococcus aureus (MTCC 3160) a una concentración de 50 μg por pozo .
- Herramientas como SwissADME y ADMETlab ayudan a identificar candidatos a fármacos seguros y prometedores en las primeras etapas del proceso de desarrollo de fármacos .
Actividad Antibacteriana
Características ADME
Derivados de Indol
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in the regulation of mood, sleep, and cognition among other physiological processes.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (ache) . Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (adme), significantly impact its bioavailability and therapeutic efficacy .
Análisis Bioquímico
Biochemical Properties
3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signaling pathways and cellular processes. Additionally, 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide binds to specific receptors on cell membranes, influencing cellular responses .
Cellular Effects
The effects of 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling cascades . Furthermore, 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide affects the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation .
Molecular Mechanism
At the molecular level, 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can lead to the inhibition of enzyme-mediated reactions, such as phosphorylation. Additionally, the compound can interact with transcription factors, altering gene expression patterns . These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular functions, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, cytochrome P450 enzymes play a significant role in the compound’s biotransformation, leading to the formation of metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in certain tissues . This distribution pattern is essential for understanding its therapeutic potential and potential side effects.
Propiedades
IUPAC Name |
3-fluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-13-10-17(23-8-3-2-4-9-23)22-16(21-13)12-20-18(24)14-6-5-7-15(19)11-14/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDORKJVKKJUPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)
![N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)
![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)
![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)




![N'-(3-chloro-4-fluorophenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2469586.png)


